molecular formula C9H9FN4 B1454660 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine CAS No. 1339509-05-5

1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B1454660
CAS No.: 1339509-05-5
M. Wt: 192.19 g/mol
InChI Key: PBTLTYKYQQZONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a fluorinated pyridine ring and a pyrazole moiety

Preparation Methods

The synthesis of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs, often employing continuous flow chemistry and other advanced techniques.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine can be compared with other fluorinated pyridines and pyrazoles:

The uniqueness of this compound lies in the combination of the fluoropyridine and pyrazole moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-5-14(13-8(6)11)9-7(10)3-2-4-12-9/h2-5H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTLTYKYQQZONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Reactant of Route 4
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Reactant of Route 5
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Reactant of Route 6
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.